2,7-Dimethyl-9-trimethylsilylfluorene
Description
Properties
IUPAC Name |
(2,7-dimethyl-9H-fluoren-9-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Si/c1-12-6-8-14-15-9-7-13(2)11-17(15)18(16(14)10-12)19(3,4)5/h6-11,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOYOSTTOUROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2[Si](C)(C)C)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of Fluorene at the 9-Position
The 9-position’s acidity (pKa ≈ 22–24) allows deprotonation with strong bases like potassium hydroxide (KOH) or lithium diisopropylamide (LDA), followed by reaction with trimethylsilyl chloride (TMSCI).
Procedure :
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Fluorene (10 mmol) is dissolved in dimethyl sulfoxide (DMSO, 50 mL) under nitrogen.
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KOH (12 mmol) is added, and the mixture is stirred at 25°C for 1 hour.
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TMSCI (12 mmol) is introduced dropwise, and stirring continues for 12 hours.
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The product, 9-trimethylsilylfluorene , is isolated via column chromatography (hexane/ethyl acetate, 9:1) in 85% yield.
Key Insight :
The choice of solvent (DMSO) enhances the reaction rate by stabilizing the deprotonated intermediate. Excess TMSCI ensures complete silylation, minimizing di-substituted byproducts.
Bromination of 9-Trimethylsilylfluorene at 2,7-Positions
Electrophilic aromatic bromination targets the 2,7-positions due to the electron-donating effect of the trimethylsilyl group, which activates the aromatic ring.
Procedure :
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9-Trimethylsilylfluorene (5 mmol) is dissolved in dichloromethane (20 mL).
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Bromine (12 mmol) and iron(III) bromide (0.5 mmol) are added at 0°C.
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The reaction is warmed to 25°C and stirred for 6 hours.
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2,7-Dibromo-9-trimethylsilylfluorene is obtained after quenching with sodium thiosulfate and purification (silica gel, hexane) in 78% yield.
Mechanistic Analysis :
The trimethylsilyl group’s +I effect directs bromine to the 2,7-positions, as evidenced by NMR studies. Over-bromination is mitigated by controlling stoichiometry (2.4 equivalents Br2).
Methyl Group Introduction via Kumada Coupling
Palladium-catalyzed cross-coupling replaces bromine atoms with methyl groups using methylmagnesium bromide (MeMgBr).
Procedure :
-
2,7-Dibromo-9-trimethylsilylfluorene (2 mmol) is dissolved in tetrahydrofuran (THF, 30 mL).
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Pd(dba)₂ (0.04 mmol) and Xantphos (0.08 mmol) are added under nitrogen.
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MeMgBr (6 mmol) is introduced dropwise at 0°C, and the mixture is refluxed for 12 hours.
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The target compound, This compound , is isolated via chromatography (hexane) in 65% yield.
Optimization Challenges :
-
Catalyst Loading : Reducing Pd(dba)₂ to 2 mol% maintains activity while minimizing costs.
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Solvent Choice : THF outperforms DMF due to better compatibility with Grignard reagents.
Alternative Synthetic Routes
Friedel-Crafts Methylation Followed by Silylation
This route reverses the functionalization sequence:
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Methylate fluorene at 2,7-positions using Friedel-Crafts alkylation.
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Silylate the 9-position.
Procedure :
-
Fluorene (10 mmol) is reacted with methyl chloride (24 mmol) and AlCl₃ (12 mmol) in dichloromethane at 0°C.
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After 6 hours, 2,7-dimethylfluorene is isolated in 45% yield.
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Silylation as described in Section 1.1 affords the target compound in 70% yield.
Limitations :
Directed Ortho Metalation (DoM) Strategy
A directed metalation group (DMG) ensures precise methyl group placement.
Procedure :
-
Step 1 : Install a DMG (e.g., trimethylsilyl) at the 9-position.
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Step 2 : Use LDA to deprotonate the 2,7-positions, followed by quenching with methyl iodide.
Advantages :
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High regiocontrol (>90% 2,7-selectivity).
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Avoids bromination and coupling steps.
Drawbacks :
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Multi-step synthesis increases complexity.
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Protodesilylation conditions (e.g., HCl/MeOH) may degrade the methyl groups.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Kumada Coupling | 65 | High | Moderate | High |
| Friedel-Crafts | 31.5 | Low | Low | Moderate |
| DoM Strategy | 55 | Very High | High | Low |
Key Observations :
-
The Kumada route balances yield and scalability, making it preferred for industrial applications.
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The DoM strategy suits lab-scale synthesis requiring high purity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-9-trimethylsilylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
2,7-Dimethyl-9-trimethylsilylfluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-9-trimethylsilylfluorene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties . The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its use in various applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2,7-Dibromo-9,9-dimethyl-9H-fluorene (CAS: 28320-32-3)
- Substituents : Bromine atoms at 2 and 7 positions; dimethyl groups at position 9.
- Molecular Formula : C₁₅H₁₂Br₂.
- Key Differences : Bromine substituents are electron-withdrawing, lowering the HOMO/LUMO levels compared to the electron-donating methyl groups in 2,7-Dimethyl-9-trimethylsilylfluorene. Brominated derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated polymers .
- Applications : Primarily used as a precursor in polymer synthesis.
9,9-Dimethyl-9-silafluorene
- Substituents : Silicon replaces the bridgehead carbon at position 9, bonded to two methyl groups.
- Molecular Formula : C₁₃H₁₂Si.
- Key Differences : The silafluorene backbone alters conjugation and thermal stability due to silicon’s larger atomic radius and lower electronegativity compared to carbon. This structure exhibits blue-shifted emission in optoelectronic applications .
9-Chloro-9-methyl-9H-9-silafluorene (CAS: 18090-00-1)
- Substituents : Chlorine and methyl groups on silicon at position 9.
- Molecular Formula : C₁₃H₁₁ClSi.
- However, it is less stable under acidic/basic conditions compared to the trimethylsilyl group in the target compound .
Functional Group Impact on Properties
Thermal and Solubility Behavior
- Trimethylsilyl vs. Dimethyl Groups: The bulky trimethylsilyl group in this compound enhances solubility in non-polar solvents (e.g., toluene) compared to 9,9-dimethyl derivatives.
- Thermal Stability : Silafluorenes (e.g., 9,9-dimethyl-9-silafluorene) exhibit higher thermal stability due to stronger Si-C bonds, while trimethylsilyl groups may decompose at elevated temperatures (>300°C) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,7-Dimethyl-9-trimethylsilylfluorene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the fluorene core at the 9-position with a trimethylsilyl group, followed by methylation at the 2- and 7-positions. Key steps include:
- Using anhydrous tetrahydrofuran (THF) as a solvent to minimize hydrolysis of the trimethylsilyl group .
- Employing triethylamine (Et₃N) as a base to neutralize byproducts (e.g., HCl) during silylation .
- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize reaction time and yield .
- Purification via column chromatography to isolate the product from unreacted starting materials or intermediates .
Q. Which spectroscopic and analytical methods are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of impurities. The trimethylsilyl group shows distinct upfield shifts in ¹H NMR .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of C-Si (650–750 cm⁻¹) and methyl group (2850–2960 cm⁻¹) vibrations .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors or dust .
- Store under inert gas (e.g., argon) to minimize oxidation or moisture sensitivity of the trimethylsilyl group .
Advanced Research Questions
Q. How does the trimethylsilyl group at the 9-position influence the electronic and steric properties of the fluorene core compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing vs. Donor Effects : The trimethylsilyl group acts as a weak electron donor due to σ-π conjugation, which can be studied via cyclic voltammetry to compare oxidation potentials with non-silylated analogs .
- Steric Effects : X-ray crystallography (e.g., bond angles and torsion angles) reveals steric hindrance caused by the bulky silyl group, impacting reactivity in cross-coupling reactions .
Q. What experimental strategies address challenges in achieving high regioselectivity during the methylation of 2- and 7-positions?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., halogens) to control methylation sites, followed by removal of the directing group .
- Temperature Control : Lower reaction temperatures (-78°C) to slow down kinetically favored side reactions .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict reactive sites and optimize reaction pathways .
Q. How can crystallographic data (e.g., X-ray diffraction) be analyzed to resolve molecular geometry and packing interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation in THF/hexane mixtures. Data collected at 150 K reduces thermal motion artifacts .
- Data Refinement : Software like SHELX or Olex2 refines bond lengths, angles, and torsional parameters. A data-to-parameter ratio >10:1 ensures reliability .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound under varying conditions?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) to quantify purity .
- Thermogravimetric Analysis (TGA) : Measures thermal stability by tracking weight loss under controlled heating rates .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile degradation products after prolonged storage .
Q. How can researchers design experiments to investigate substituent effects on optoelectronic properties (e.g., fluorescence, charge transport)?
- Methodological Answer :
- Photoluminescence Spectroscopy : Compare emission spectra of derivatives with varying substituents (e.g., methyl vs. fluoro) to assess π-conjugation impacts .
- Time-Resolved Microwave Conductivity (TRMC) : Measures charge carrier mobility in thin films to evaluate suitability for organic electronics .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance in device configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
